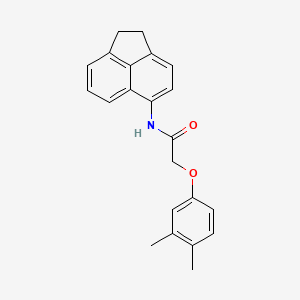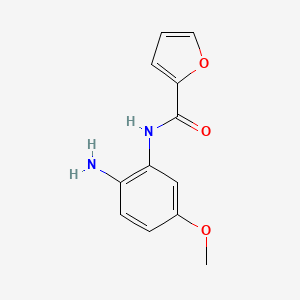
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as DAA-1106, is a novel compound that has gained significant attention in the field of neuroscience. It is a selective agonist of the peripheral benzodiazepine receptor (PBR), which is predominantly expressed in the mitochondria of glial cells in the brain. The PBR plays a key role in regulating various physiological processes, including neuroinflammation, oxidative stress, and apoptosis.
作用機序
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide exerts its effects by binding to the PBR, a transmembrane protein that is localized to the outer mitochondrial membrane. The PBR is involved in the regulation of various cellular processes, including mitochondrial function, calcium homeostasis, and apoptosis. By binding to the PBR, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can modulate these processes and promote cell survival. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can also inhibit the activation of microglia, the immune cells of the brain that play a key role in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to modulate several biochemical and physiological processes in the brain. For example, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and enhance the production of anti-inflammatory cytokines, such as interleukin-10. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can promote the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can also increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD), and reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage.
実験室実験の利点と制限
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments. It is a highly selective agonist of the PBR, which allows for precise targeting of this receptor. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have excellent pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are also some limitations to using N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide in lab experiments. For example, the synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide is a complex process that requires specialized expertise and equipment. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide is a relatively new compound, and its long-term safety and efficacy have not been fully established.
将来の方向性
There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is the development of novel therapeutics for neurological disorders based on the pharmacological properties of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide. For example, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide analogs with improved pharmacokinetic properties and reduced toxicity could be developed for clinical use. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide. For example, the downstream signaling pathways activated by N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide could be investigated to identify novel targets for drug development. Finally, the potential of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide as a diagnostic tool for neurological disorders could also be explored. For example, the binding of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide to the PBR could be used to visualize neuroinflammation and neuronal damage in vivo.
合成法
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide is a complex process that involves several steps, including the preparation of the key intermediate, 1,2-dihydro-5-acenaphthylen-1-amine, and the coupling of this intermediate with 2-(3,4-dimethylphenoxy)acetyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity and yield of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can be optimized by adjusting the reaction conditions, such as the temperature, solvent, and reaction time.
科学的研究の応用
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. In these studies, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to exhibit potent anti-inflammatory, neuroprotective, and immunomodulatory effects. For example, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to reduce neuroinflammation and oxidative stress in the brain, improve cognitive function, and enhance neuronal survival. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to promote the regeneration of myelin, the protective sheath that surrounds nerve fibers and is damaged in multiple sclerosis.
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-14-6-10-18(12-15(14)2)25-13-21(24)23-20-11-9-17-8-7-16-4-3-5-19(20)22(16)17/h3-6,9-12H,7-8,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMXYOLXBZFFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(3,4-dimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)


![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)


![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)

![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)


![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)